Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-4-18-12(15)11-7-5-9(16-2)10(17-3)6-8(7)13-14-11/h5-6H,4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHSLNDIKXNHHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=CC(=C(C=C21)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572687 |

Source

|

| Record name | Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29281-06-9 |

Source

|

| Record name | Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Introduction

The indazole scaffold is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, and kinase inhibition properties.[2][3][4] Within this important class of molecules, this compound emerges as a highly valuable synthetic intermediate. The presence of the methoxy groups on the benzene ring and the reactive carboxylate function at the 3-position provides a versatile platform for the synthesis of complex molecular architectures.

This technical guide offers a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design and synthetic planning.

Chemical Structure

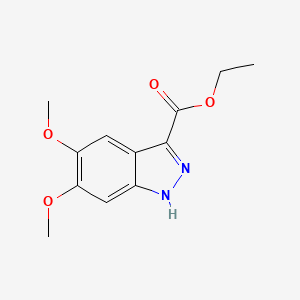

This compound consists of a core indazole ring system substituted with two methoxy groups at the 5- and 6-positions and an ethyl carboxylate group at the 3-position.

Figure 1. Chemical Structure of this compound.

Identification and Core Properties

The fundamental identifiers and calculated properties of the molecule are summarized below. These data are crucial for cataloging, analysis, and computational modeling.

| Property | Value | Source/Note |

| IUPAC Name | This compound | - |

| CAS Number | 29281-06-9 | [5][6] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | Calculated |

| Molecular Weight | 250.25 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Soluble in common organic solvents (DMSO, DMF, Ethyl Acetate, Chloroform); low solubility in water | Inferred |

Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation and purity assessment. While a dedicated spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on the analysis of its functional groups and data from closely related indazole analogs.[7][8]

| Technique | Expected Observations |

| ¹H NMR | ~13.0 ppm (s, 1H): Broad singlet for the N-H proton of the indazole ring. ~7.5 ppm (s, 1H): Singlet for the C4-H proton. ~7.2 ppm (s, 1H): Singlet for the C7-H proton. ~4.4 ppm (q, 2H): Quartet for the -OCH₂- of the ethyl ester. ~3.9 ppm (s, 6H): Two overlapping singlets for the two -OCH₃ groups. ~1.4 ppm (t, 3H): Triplet for the -CH₃ of the ethyl ester. |

| ¹³C NMR | ~163 ppm: Carbonyl carbon of the ester. ~140-150 ppm: Aromatic carbons attached to oxygen (C5, C6) and nitrogen. ~110-135 ppm: Other aromatic and pyrazole ring carbons. ~95-105 ppm: Aromatic carbons C4 and C7. ~61 ppm: -OCH₂- carbon of the ethyl ester. ~56 ppm: Methoxy (-OCH₃) carbons. ~14 ppm: -CH₃ carbon of the ethyl ester. |

| IR Spectroscopy | ~3300 cm⁻¹: N-H stretching vibration. ~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1710 cm⁻¹: C=O stretching of the ester. ~1600 cm⁻¹: C=C aromatic ring stretching. ~1250 cm⁻¹: C-O stretching (ether and ester). |

| Mass Spectrometry (ESI-MS) | Calculated m/z: 251.1026 for [M+H]⁺ (C₁₂H₁₅N₂O₄⁺). |

Synthesis and Purification

The synthesis of indazole-3-carboxylates can be achieved through several established routes. A common and effective method involves the [3+2] cycloaddition of an aryne intermediate with a diazo compound.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the pyrazole ring, identifying a suitable benzyne precursor and ethyl diazoacetate as the key starting materials.

Proposed Synthetic Protocol

The following protocol outlines a typical procedure for the synthesis via an aryne intermediate, adapted from general methods for indazole synthesis.[8][9]

Reaction: Generation of 3,4-dimethoxybenzyne and trapping with ethyl diazoacetate.

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate analog (e.g., 1-Bromo-2-(trimethylsilyl)-4,5-dimethoxybenzene) or a suitable alternative benzyne precursor.

-

Ethyl diazoacetate

-

Cesium Fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon), add the benzyne precursor (1.0 equiv) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add ethyl diazoacetate (1.5 equiv) to the cooled solution.

-

Slowly add a solution of TBAF (1.8 equiv, 1M in THF) dropwise over 30-40 minutes, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

-

Remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate to yield the crude product.

Purification Methodology

The crude product is typically purified using silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is generally effective.

-

Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated to afford this compound as a solid.

Chemical Reactivity and Derivatization

The title compound possesses three key reactive sites: the N-H of the pyrazole ring, the ester carbonyl, and the electron-rich aromatic ring. This polyfunctionality makes it an exceptionally versatile building block for creating diverse chemical libraries.

N-Alkylation and N-Acylation

The indazole N-H proton is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form an indazolide anion. This anion is a potent nucleophile that reacts with various electrophiles.

-

Causality: This reaction is regioselective, typically favoring substitution at the N1 position, which is crucial for synthesizing many synthetic cannabinoids and other targeted therapeutics.[10]

-

Application: This pathway is fundamental for introducing diverse side chains, modulating the compound's steric and electronic properties, and improving pharmacokinetic profiles.

Ester Hydrolysis

The ethyl ester can be saponified to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

-

Causality: The hydrolysis reaction provides a key functional handle—the carboxylic acid—which is a versatile precursor for numerous other functional groups.

-

Application: The resulting 5,6-dimethoxy-1H-indazole-3-carboxylic acid is a critical intermediate for forming amides, which are prevalent in many drug candidates.[11][12]

Amide Formation

The carboxylic acid obtained from hydrolysis can be coupled with a wide range of primary or secondary amines to form amides. This reaction is typically mediated by standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole).[1]

-

Causality: This robust and high-yielding reaction allows for the systematic exploration of the chemical space around the 3-position of the indazole core.

-

Application: Many potent and selective kinase inhibitors, such as those targeting PAK1 and GSK-3, are based on the 1H-indazole-3-carboxamide scaffold.[4][13] This derivatization is a cornerstone of structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry

This compound is not typically an end-product but rather a strategic starting material in drug discovery campaigns.

-

Scaffold for Kinase Inhibitors: The indazole core mimics the purine structure of ATP, allowing it to bind effectively within the ATP-binding pocket of many kinases. By modifying the groups at the N1 and C3 positions, researchers can achieve high potency and selectivity for specific kinase targets implicated in cancer and inflammatory diseases.[3][4]

-

Intermediate for Anti-Inflammatory Agents: Several indazole derivatives have shown potent anti-inflammatory effects.[14][15] The functional handles on the title compound allow for the synthesis of analogs of known anti-inflammatory drugs.

-

Building Block for Neurological Drug Candidates: The indazole scaffold is present in compounds targeting serotonin receptors and other CNS targets.[1][16] This makes this compound a relevant starting point for developing novel treatments for neurological and psychiatric disorders.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions for fine chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed handling and storage information.

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined structure, predictable spectroscopic properties, and versatile reactivity make it an ideal starting material for the development of novel therapeutics. The ability to easily derivatize the indazole N1-position and the C3-carboxylate function provides researchers with the tools to conduct extensive SAR studies and generate libraries of compounds aimed at a multitude of biological targets. This guide provides a foundational understanding of its properties and utility, empowering its effective application in modern drug discovery.

References

- Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences.

- 29281-06-9(this compound) Product Description. (n.d.). ChemicalBook.

- Supporting Information. (2007). Wiley-VCH.

- ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | CID 6624328. (n.d.). PubChem.

-

Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Farmaco Sci, 36(5), 315-33. Retrieved January 22, 2026, from [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved January 22, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. (2025). PubMed. Retrieved January 22, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 22, 2026, from [Link]

-

An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org. Retrieved January 22, 2026, from [Link]

-

1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed. Retrieved January 22, 2026, from [Link]

-

Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (2015). PubMed. Retrieved January 22, 2026, from [Link]

-

Thangadurai, A., et al. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 21, 1509–1523. Retrieved January 22, 2026, from [Link]

-

Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. (n.d.). Beilstein Journals. Retrieved January 22, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 29281-06-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 29281-06-9 [amp.chemicalbook.com]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. diva-portal.org [diva-portal.org]

- 11. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indazole: a medicinally important heterocyclic moiety [ouci.dntb.gov.ua]

- 16. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate and its Core Scaffold

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold represents a privileged heterocyclic motif, consistently appearing in a multitude of biologically active compounds. This guide provides a deep dive into the chemical nature, synthesis, and potential applications of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate. While specific public data for this exact diester is limited, this document leverages extensive information on its core precursors and analogs to provide a robust and scientifically grounded technical overview.

Core Compound Identification and Properties

The foundational structure is Ethyl 1H-indazole-3-carboxylate . The addition of two methoxy groups at the 5 and 6 positions significantly influences the molecule's electronic properties, solubility, and metabolic profile. These electron-donating groups increase the electron density of the benzene ring, which can modulate the molecule's interaction with biological targets.

| Property | Value (Predicted/Inferred) | Parent Compound (Ethyl 1H-indazole-3-carboxylate) | Precursor (1H-Indazole-3-carboxylic acid) |

| CAS Number | Not Assigned | 4498-68-4[1] | 4498-67-3[2] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | C₁₀H₁₀N₂O₂[1] | C₈H₆N₂O₂[2] |

| Molecular Weight | 250.25 g/mol | 190.2 g/mol [1] | 162.15 g/mol [2] |

| Appearance | Likely a light yellow or off-white crystalline powder | Light yellow crystalline powder[1] | Colorless solid, appears yellow in solution[3] |

| Solubility | Expected to have moderate solubility in organic solvents like DMSO, DMF, and alcohols. | Soluble in organic solvents. | Soluble in organic solvents. |

| Storage | Store at 0-8°C in a dry, well-sealed container[1] | Store at 0-8°C[1] | Store at room temperature, sealed in dry conditions |

The Indazole Nucleus: A Cornerstone in Medicinal Chemistry

The indazole ring system is a bicyclic heteroaromatic compound that is isosteric with indole but possesses a distinct electronic and hydrogen-bonding character. This unique structure has made it a focal point in the development of novel therapeutics.[4]

Compounds bearing the indazole skeleton have demonstrated a wide array of pharmacological activities, including:

-

Anti-neoplastic agents : Indazole derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression.[5]

-

Anti-inflammatory effects : Certain indazole compounds have shown promise in modulating inflammatory pathways.

-

Neurological and Psychiatric Disorders : The indazole core is a key component in drugs targeting serotonin receptors and other CNS pathways.[4]

-

Synthetic Cannabinoids : The indazole-3-carboxylate scaffold is a common structural feature in a class of synthetic cannabinoids, acting as agonists for cannabinoid receptors.[6]

The inclusion of the 5,6-dimethoxy substitution pattern is a strategic chemical modification often employed to enhance binding affinity and improve pharmacokinetic properties.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a two-step process: the formation of the indazole ring followed by esterification.

Step 1: Synthesis of 5,6-dimethoxy-1H-indazole-3-carboxylic acid

While multiple routes to the indazole ring exist, a common and effective method involves the cyclization of a substituted o-toluidine derivative.[4] A plausible synthetic pathway would start from 3,4-dimethoxytoluene.

Caption: Final esterification step.

Self-Validating Protocol for Esterification:

-

Reactant Purity: Ensure the starting carboxylic acid is dry and free of impurities, as water can shift the equilibrium of the reaction, reducing the yield.

-

Catalyst: A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

Excess Reagent: Using ethanol as both the reactant and the solvent drives the reaction towards the product side, in accordance with Le Chatelier's principle.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.

-

Workup and Purification: Upon completion, the reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The product is then extracted with an organic solvent and purified, typically by column chromatography, to yield the pure ethyl ester. A similar procedure is well-documented for the unsubstituted indazole-3-carboxylic acid. [7]

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not available, we can predict the key features of its NMR and mass spectra based on known data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the ethyl ester moiety.

-

Aromatic Protons: The protons on the indazole ring will appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm). The electron-donating effect of the methoxy groups will likely shift these signals upfield compared to the unsubstituted analog.

-

Methoxy Protons: Two distinct singlets, each integrating to 3 protons, are expected for the two methoxy groups, likely in the range of δ 3.8-4.0 ppm.

-

Ethyl Ester Protons: A quartet (integrating to 2H) around δ 4.4 ppm and a triplet (integrating to 3H) around δ 1.4 ppm are characteristic of the ethyl group.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the indazole ring is expected, which may be shifted downfield.

¹³C NMR Spectroscopy

The carbon NMR will show distinct signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbons, and the ethyl group carbons. The carbons attached to the methoxy groups (C5 and C6) will be significantly shifted downfield due to the deshielding effect of the oxygen atoms.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z = 250.25. Common fragmentation patterns for indazole esters may involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).

Applications in Research and Drug Development

Given the established biological activities of the indazole core, this compound is a valuable intermediate for the synthesis of a library of potential drug candidates.

Caption: Pathway to diverse bioactive molecules.

The ethyl ester can be readily hydrolyzed back to the carboxylic acid, which can then be coupled with a variety of amines to generate a diverse library of indazole-3-carboxamides. [4]This approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Safety and Handling

While specific toxicity data for this compound is not available, compounds of this class should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Toxicity of Related Compounds: The parent acid, 1H-indazole-3-carboxylic acid, is classified as harmful if swallowed and causes serious eye irritation. [2]Similar precautions should be taken with its derivatives.

Conclusion

This compound, while not extensively documented as a standalone compound, represents a chemically significant molecule at the intersection of proven synthetic methodologies and a pharmacologically important scaffold. Its synthesis is achievable through established chemical transformations, and its structure is primed for further derivatization in drug discovery programs. This guide provides a foundational understanding for researchers looking to explore the potential of this and related indazole derivatives in their scientific pursuits.

References

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

Organic Syntheses Procedure. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

-

Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315-33. [Link]

-

PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

ResearchGate. (n.d.). Enthalpy of formation for indazoles... [Link]

-

ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a bioisostere of indole, the indazole nucleus is a key component in a variety of pharmacologically active compounds, including anti-inflammatory, anti-tumor, and anti-HIV agents.[1] This guide provides a detailed technical overview of the molecular structure of a specific derivative, Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, a compound of interest for its potential applications in drug discovery and as a versatile synthetic intermediate.

The strategic placement of dimethoxy groups on the benzene ring and an ethyl carboxylate at the 3-position of the indazole core significantly influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. These features, in turn, can dictate its biological target interactions and metabolic stability. This document will delve into the structural elucidation, physicochemical properties, synthesis, and potential applications of this molecule, offering a comprehensive resource for researchers in the field.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a fused ring system composed of a benzene ring and a pyrazole ring. The key functional groups that define its chemical behavior are the two methoxy groups at positions 5 and 6, the ethyl carboxylate group at position 3, and the secondary amine within the pyrazole ring.

Experimental Protocol: Synthesis of a Related Compound (Ethyl 1H-indazole-3-carboxylate)

The following protocol for the synthesis of the parent compound, Ethyl 1H-indazole-3-carboxylate, can be adapted for the synthesis of the 5,6-dimethoxy derivative. [2]

-

Reaction Setup: A flame-dried, three-necked, round-bottomed flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula, and the reaction mixture is cooled to -78 °C.

-

Initiation: A solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) is added dropwise over approximately 40 minutes.

-

Reaction Progression: The reaction mixture is stirred at -78 °C for 1.5 hours and then allowed to warm to room temperature overnight.

-

Workup: The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic extracts are dried, concentrated, and the crude product is purified by silica gel chromatography to afford Ethyl 1H-indazole-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The indazole core is a cornerstone in the design of kinase inhibitors and other targeted therapies. The 5,6-dimethoxy substitution pattern is of particular interest as it can enhance binding affinity and modulate the pharmacokinetic properties of the molecule. This compound serves as a valuable starting material for the synthesis of a wide array of derivatives, such as amides and other esters, which can be screened for various biological activities.

Derivatives of indazole-3-carboxylates have been explored for their potential as:

-

Anti-inflammatory agents [3]* Anticancer agents

-

Antimicrobial agents

The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of indazole-3-carboxamides. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its molecular structure, characterized by the indazole core and key functional groups, provides a versatile platform for the development of novel therapeutic agents. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this guide has provided a comprehensive overview based on the analysis of closely related structures and established synthetic methodologies. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929.

- Cheekavolu, C., & Muniappan, M. (2016). Synthesis and anti-inflammatory activity of some new indazole derivatives. Indo American Journal of Pharmaceutical Research, 6(10), 6683-6689.

- Fonseca-Berzal, C., et al. (2016). Indazole derivatives as promising agents against Trypanosoma cruzi. Future Medicinal Chemistry, 8(14), 1683-1697.

- Gaikwad, D. D., et al. (2015). Synthesis and biological evaluation of novel indazole derivatives as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3581-3585.

-

Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315-333. [3]6. Shi, F., & Larock, R. C. (2007). Synthesis of 1H-Indazoles by the [3+2] Cycloaddition of Benzynes and Diazo Compounds. Organic Syntheses, 84, 285. [2]7. Kim, S. H., et al. (2013). Discovery of a new HIV-1 inhibitor scaffold and synthesis of potential prodrugs of indazoles. Bioorganic & Medicinal Chemistry Letters, 23(1), 213-217.

-

Cerecetto, H., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 869-878. [4]9. Markina, N. A., et al. (2012). Synthesis and biological activity of 1H-indazole derivatives. Pharmaceutical Chemistry Journal, 46(7), 403-406.

- Shrivastava, A., et al. (2016). A review on indazole derivatives with their pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 7(9), 3569-3583.

- Vega, C., et al. (2012). Synthesis and biological evaluation of 5-nitro-1H-indazolin-3-one derivatives as new anti-T. cruzi agents. Bioorganic & Medicinal Chemistry, 20(1), 416-423.

- Abbasi, M. A., et al. (2014). Synthesis, characterization and anticancer activity of some new indazole derivatives. Journal of the Chemical Society of Pakistan, 36(1), 133-139.

- Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929.

- Gaikwad, D. D., et al. (2015). Synthesis and biological evaluation of novel indazole derivatives as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3581-3585.

Sources

- 1. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthesis of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate: A Key Heterocyclic Building Block

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a valuable intermediate, providing a versatile handle for the synthesis of more complex pharmaceutical agents. This technical guide provides a detailed examination of a robust and widely applicable pathway for its synthesis: the Japp-Klingemann reaction. We will explore the underlying reaction mechanisms, provide a step-by-step experimental protocol, and offer field-proven insights into optimizing this critical transformation.

Introduction and Strategic Overview

The 1H-indazole core is a bicyclic heteroaromatic system that is isomeric with indole. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases. The title compound, this compound, is particularly useful due to its specific substitution pattern. The 5,6-dimethoxy groups modulate the electronic character of the aromatic ring, while the ethyl carboxylate at the 3-position serves as a key functional group for further chemical elaboration, such as amide bond formation.

The most reliable and common strategy for constructing this indazole framework is the Japp-Klingemann reaction.[1][2] This classic reaction provides a convergent and efficient route, beginning from readily available starting materials.

Retrosynthetic Analysis: Our synthetic strategy involves a key disconnection of the N1-C7a bond of the indazole ring. This leads back to a phenylhydrazone intermediate, which itself can be formed from the coupling of an aryl diazonium salt and a β-ketoester. This retrosynthetic logic points directly to the Japp-Klingemann reaction as the forward synthetic pathway.

Recommended Synthetic Pathway: The Japp-Klingemann Approach

The synthesis can be logically divided into three primary stages, which can often be performed sequentially in a one-pot or two-step procedure.[3] The overall transformation begins with the diazotization of a substituted aniline, followed by coupling with a β-ketoester to form a hydrazone, and culminates in an acid-catalyzed cyclization to yield the indazole ring.

Workflow Diagram

Caption: Overall workflow for the synthesis via the Japp-Klingemann reaction.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization.

-

Step 1: Diazotization: 3,4-Dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C). The aniline's amino group acts as a nucleophile, attacking the nitrosonium ion (NO⁺). Subsequent dehydration yields the highly electrophilic diazonium salt.

-

Expertise & Experience: Maintaining a low temperature is paramount. Aryl diazonium salts are thermally unstable and can decompose violently or participate in unwanted side reactions if allowed to warm. The electron-donating nature of the two methoxy groups on the aniline ring can make the resulting diazonium salt slightly less stable than electron-poor analogues, demanding careful temperature control.[4]

-

-

Step 2: Hydrazone Formation (The Japp-Klingemann Reaction): The core of the synthesis involves the reaction between the diazonium salt and a β-ketoester enolate.[2][5] In this case, ethyl 2-chloroacetoacetate is an excellent coupling partner. A base, typically sodium acetate, deprotonates the α-carbon of the ketoester, forming an enolate. This enolate then attacks the terminal nitrogen of the diazonium salt to form an azo compound. Under the reaction conditions, this intermediate is unstable and undergoes hydrolysis and decarboxylation (or loss of the chloroacetyl group in this specific case) to yield the more stable phenylhydrazone intermediate.[2]

-

Trustworthiness: The choice of ethyl 2-chloroacetoacetate is strategic. The chloroacetyl group is an excellent leaving group during the hydrolytic cleavage step, driving the reaction efficiently toward the desired hydrazone product. The reaction's progress can be monitored by a distinct color change.

-

-

Step 3: Cyclization: The final step is an intramolecular electrophilic aromatic substitution, analogous in principle to the Fischer indole synthesis.[1] The hydrazone is heated in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid. The acid protonates the imine nitrogen, which tautomerizes. The electron-rich aromatic ring (activated by the methoxy groups) then attacks the electrophilic carbon, leading to cyclization and the formation of the indazole ring after dehydration.

-

Authoritative Grounding: The use of dehydrating acids like PPA is well-documented for promoting the cyclization of hydrazones to form various heterocyclic systems, including indazoles.[6]

-

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies and should be performed by qualified personnel using appropriate safety precautions.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 3,4-Dimethoxyaniline | 153.18 | 20.0 | 3.06 g | Starting material |

| Concentrated HCl (37%) | 36.46 | ~80 | 6.7 mL | Acid for diazotization |

| Sodium Nitrite (NaNO₂) | 69.00 | 22.0 | 1.52 g | Diazotizing agent |

| Ethyl 2-chloroacetoacetate | 164.59 | 21.0 | 3.46 g (2.9 mL) | Coupling partner |

| Sodium Acetate (NaOAc) | 82.03 | 60.0 | 4.92 g | Base/Buffer |

| Ethanol (EtOH) | 46.07 | - | 100 mL | Solvent |

| Polyphosphoric Acid (PPA) | - | - | ~20 g | Cyclization catalyst |

| Water (H₂O) | 18.02 | - | As needed | Solvent/Quenching |

| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction solvent |

| Saturated NaHCO₃ solution | - | - | As needed | Neutralization |

| Brine | - | - | As needed | Washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying agent |

Step-by-Step Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-dimethoxyaniline (3.06 g, 20.0 mmol) in a mixture of water (20 mL) and concentrated HCl (6.7 mL).

-

Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite (1.52 g, 22.0 mmol) in water (10 mL) and cool the solution to 0 °C.

-

Add the sodium nitrite solution dropwise to the aniline slurry over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Stir the resulting orange-yellow diazonium salt solution at 0-5 °C for an additional 15 minutes.

-

-

Japp-Klingemann Coupling:

-

In a separate 500 mL flask, dissolve ethyl 2-chloroacetoacetate (3.46 g, 21.0 mmol) and sodium acetate (4.92 g, 60.0 mmol) in ethanol (100 mL).

-

Cool this solution to 0 °C in an ice bath.

-

Add the cold diazonium salt solution from Step 1 slowly to the ketoester solution over 30 minutes with vigorous stirring. A deep red precipitate should form.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting materials.

-

-

Cyclization and Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

To the resulting residue, add polyphosphoric acid (~20 g).

-

Heat the mixture to 80-90 °C and stir for 1-2 hours. Monitor the reaction by TLC until the hydrazone intermediate is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice (~200 g) with stirring. This will precipitate the crude product and hydrolyze the PPA.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a crystalline solid.

-

References

- Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. Vertex AI Search.

- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).

- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

- Japp–Klingemann reaction. Wikipedia.

- Japp-Klingemann reaction. chemeurope.com.

- The Japp‐Klingemann Reaction.

- The Japp-Klingemann Reaction. Organic Reactions.

- What are the special considerations for the Japp-Klingemann reaction?

- Indazole synthesis. Organic Chemistry Portal.

Sources

The Pharmacological Potential of Dimethoxy-Indazole Carboxylates: A Technical Guide for Drug Discovery Professionals

Foreword: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Indazole-containing compounds have demonstrated clinical success as anticancer agents, such as axitinib and pazopanib, as well as anti-inflammatory and antimicrobial agents.[1] This guide focuses on a specific, promising subclass: dimethoxy-indazole carboxylates. The introduction of methoxy groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the core scaffold, while the carboxylate moiety provides a key site for further chemical modification and interaction with biological targets. This document serves as an in-depth technical resource for researchers and drug development professionals, providing insights into the synthesis, biological evaluation, and therapeutic potential of these compounds.

Anticancer Activity: A Primary Therapeutic Avenue

Dimethoxy-indazole derivatives have shown significant promise as anticancer agents, with research highlighting their potent antiproliferative effects against various cancer cell lines.[1][3] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death, through pathways such as the ROS-mitochondrial apoptotic pathway.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dimethoxy-indazole carboxylates is highly dependent on the substitution pattern on both the indazole core and the carboxylate group. For instance, studies on (E)-3,5-dimethoxystyryl indazole derivatives have provided valuable SAR data.[3] While not carboxylates themselves, these studies underscore the importance of the dimethoxy-phenyl moiety in conferring cytotoxic activity. Key takeaways for designing novel dimethoxy-indazole carboxylates with enhanced anticancer activity include:

-

Position of Methoxy Groups: The relative positions of the two methoxy groups on the indazole ring can significantly impact activity.

-

Nature of the Ester/Amide: The substituent on the carboxylate group (e.g., different alkyl or aryl esters, or amides) can influence cell permeability, target binding, and overall efficacy.

-

Substituents on the Indazole Core: Additional substitutions on the indazole ring can further modulate the anticancer profile.

Quantitative Assessment of Anticancer Activity

The antiproliferative activity of dimethoxy-indazole carboxylates is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3,5-dimethoxystyryl indazole derivative (2f) | 4T1 (Breast Cancer) | 0.23 | [3][4] |

| (E)-3,5-dimethoxystyryl indazole derivative (2f) | HepG2 (Liver Cancer) | 0.80 | [3] |

| (E)-3,5-dimethoxystyryl indazole derivative (2f) | MCF-7 (Breast Cancer) | 0.34 | [3] |

| (E)-3,5-dimethoxystyryl indazole derivative (2a) | MCF-7 (Breast Cancer) | 1.15 | [3] |

| (E)-3,5-dimethoxystyryl indazole derivative (2a) | HCT116 (Colon Cancer) | 4.89 | [3] |

Note: The data above is for closely related dimethoxy-indazole derivatives and serves as a benchmark for the potential potency of dimethoxy-indazole carboxylates.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the dimethoxy-indazole carboxylate compounds and incubate for a predetermined period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[5]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

The indazole scaffold is a known pharmacophore for anti-inflammatory agents, and dimethoxy-substituted derivatives are being explored for their ability to modulate inflammatory pathways.[7] The mechanism of action for many indazole-based anti-inflammatory compounds involves the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines.[7]

Mechanism of Anti-inflammatory Action

Dimethoxy-indazole carboxylates are hypothesized to exert their anti-inflammatory effects through:

-

COX-2 Inhibition: Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

-

Cytokine Suppression: Inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) can dampen the inflammatory response.[7]

-

Free Radical Scavenging: Some indazole derivatives exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by neutralizing reactive oxygen species.[7]

Caption: Potential anti-inflammatory mechanism of dimethoxy-indazole carboxylates.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[8]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[9][10]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping: Acclimatize rats or mice for at least one week.[8] Divide the animals into control and test groups (n=6).[8]

-

Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.[8]

-

Drug Administration: Administer the dimethoxy-indazole carboxylate compound or a vehicle control orally or via intraperitoneal injection one hour before inducing inflammation.[8] A positive control, such as indomethacin, should also be used.[8]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[8]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[8]

-

Data Analysis: Calculate the mean increase in paw volume and the percentage of edema inhibition for the treated groups compared to the control group.

Antimicrobial Activity: A Potential Secondary Application

Indazole derivatives have also been investigated for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[11][12] While less explored for dimethoxy-indazole carboxylates specifically, this represents a potential secondary therapeutic application.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique for determining the MIC of an antimicrobial agent against a specific microorganism.[13][14]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.[15]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the dimethoxy-indazole carboxylate and perform serial two-fold dilutions in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[16]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[16]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[16]

-

MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Kinase Inhibition: A Plausible Mechanism of Action

Many indazole-based anticancer drugs exert their effects through the inhibition of protein kinases.[1][3] Given this precedent, it is highly plausible that dimethoxy-indazole carboxylates may also function as kinase inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17][18]

Principle: The assay is performed in two steps. First, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the produced ADP into ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the initial kinase activity.[17]

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a multi-well plate, combine the kinase, its substrate, ATP, and the test compound (dimethoxy-indazole carboxylate) in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture for a specific period to allow the kinase reaction to proceed.

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and eliminate the unconsumed ATP.[19]

-

ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-based detection of the newly formed ATP.[19]

-

Luminescence Measurement: Measure the luminescence using a luminometer.[19]

-

Data Analysis: Determine the extent of kinase inhibition by comparing the luminescence signal in the presence of the test compound to that of a control reaction without the inhibitor.

Conclusion and Future Directions

Dimethoxy-indazole carboxylates represent a promising class of compounds with significant potential for development as therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic tractability of the indazole scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of novel dimethoxy-indazole carboxylate derivatives. Future research should focus on elucidating the specific molecular targets of these compounds, further exploring their mechanisms of action, and evaluating their efficacy and safety profiles in preclinical in vivo models.

References

-

Yu, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15286-15297. Available from: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

-

Sławiński, J., et al. (2018). Synthesis and biological evaluation of new indazole derivatives. Molecules, 23(1), 123. Available from: [Link]

-

Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Available from: [Link]

-

Manivannan, E., & Chaturvedi, S. C. (2012). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 6(7), 1236-1239. Available from: [Link]

-

Yu, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15286-15297. Available from: [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(10), 1697. Available from: [Link]

-

ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Available from: [Link]

-

Pujari, J. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

-

Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Molecules, 25(24), 5928. Available from: [Link]

-

Cicala, C., et al. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 152(5), 725-732. Available from: [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available from: [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. ChemMedChem, e202400902. Available from: [Link]

-

Park, C. H., et al. (2020). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315. Available from: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

-

Żero, P., et al. (2017). Indazole derivatives as anticancer agents. Prospects in Pharmaceutical Sciences, 15(2), 11-18. Available from: [Link]

-

Reddy, G. S., et al. (2020). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 36(2), 324-330. Available from: [Link]

-

Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 34-42. Available from: [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]

-

Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100685. Available from: [Link]

-

Berridge, M. V., et al. (2005). The MTT Assay Protocol for Cell Viability and Proliferation. Methods in Molecular Biology, 302, 83-91. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 27(15), 4983. Available from: [Link]

-

ResearchGate. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. Available from: [Link]

-

Nawrot-Tabor, A., et al. (2016). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. Acta Poloniae Pharmaceutica, 73(4), 999-1006. Available from: [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(4), e202300368. Available from: [Link]

-

Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Available from: [Link]

-

Dong, J., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 123, 105777. Available from: [Link]

-

Gopaul, K., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 967, 10-17. Available from: [Link]

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. protocols.io [protocols.io]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. promega.com [promega.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the historical context of its discovery, explore detailed synthetic methodologies for its preparation, analyze its physicochemical properties, and discuss its current and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the chemistry and utility of this indazole derivative.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from the ability of indazole-containing compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] First described by Emil Fischer, indazoles are relatively rare in nature but have been extensively explored in synthetic chemistry.[3]

Derivatives of indazole have demonstrated potent activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[4] They are also known to act as serotonin 5-HT3 receptor antagonists, a mechanism utilized in antiemetic drugs like Granisetron.[1] The versatility of the indazole core allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The planarity of the ring system and the potential for diverse substitutions make it a fertile ground for the design of novel therapeutic agents.[1]

Discovery and Historical Context

The exploration of substituted indazole-3-carboxylic acids as potential therapeutic agents gained momentum in the mid-20th century. A pivotal moment in the history of the specific 5,6-dimethoxy substituted scaffold came in 1975, with a publication in the Journal of Medicinal Chemistry. In this seminal work, researchers synthesized a series of indazole-3-carboxylic acids, including the 5,6-dimethoxy derivative, and evaluated their anti-inflammatory properties. This study was one of the first to systematically investigate the impact of substitutions on the benzene ring of the indazole core on biological activity.

The findings from this 1975 paper laid the groundwork for further investigation into the therapeutic potential of this class of compounds. The ethyl ester, this compound, emerged as a key intermediate and a target molecule in its own right for further derivatization and biological screening.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its application in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C12H14N2O4 | N/A |

| Molecular Weight | 250.25 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Inferred |

| Melting Point | Not available | N/A |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

-

¹H NMR: Expected signals would include two singlets for the methoxy groups, a quartet and a triplet for the ethyl ester group, and distinct aromatic protons.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, and the ethyl group carbons.

-

IR Spectroscopy: Key absorption bands would be observed for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, and C-O stretches of the methoxy and ester groups.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 250.25, with characteristic fragmentation patterns.

Synthesis and Methodologies

The synthesis of this compound can be approached through a multi-step process, primarily involving the formation of the indazole ring followed by esterification. A common and effective strategy begins with the synthesis of the corresponding carboxylic acid precursor, 5,6-dimethoxy-1H-indazole-3-carboxylic acid.

Synthesis of the Carboxylic Acid Precursor

A well-established route to indazole-3-carboxylic acids involves the cyclization of a substituted phenylhydrazine derivative, which can be generated from an isatin intermediate.[1]

The synthesis of the key intermediate, 5,6-dimethoxyisatin, can be achieved through various methods. One effective approach is the Martinet synthesis, which involves the reaction of 4-aminoveratrole with an oxomalonate ester or its hydrate in the presence of an acid.[3]

Caption: Martinet synthesis of 5,6-dimethoxyisatin.

The conversion of the isatin to the indazole-3-carboxylic acid is a multi-step process that involves ring-opening, diazotization, reduction, and cyclization.[1]

Caption: Conversion of 5,6-dimethoxyisatin to the corresponding indazole-3-carboxylic acid.

Detailed Protocol (Adapted from Snyder et al.[1]):

-

Ring Opening: 5,6-Dimethoxyisatin is hydrolyzed with an aqueous solution of sodium hydroxide.

-

Diazotization: The resulting intermediate is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

-

Reduction: The diazonium salt is then reduced to form the corresponding aryl hydrazine.

-

Cyclization: The aryl hydrazine undergoes cyclization under acidic conditions to yield 5,6-dimethoxy-1H-indazole-3-carboxylic acid.

Esterification to this compound

With the carboxylic acid in hand, the final step is a standard esterification reaction. Fischer esterification is a common and effective method for this transformation.

Detailed Protocol (Fischer Esterification):

-

Reaction Setup: 5,6-dimethoxy-1H-indazole-3-carboxylic acid is dissolved in an excess of absolute ethanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

Heating: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Workup and Purification: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Caption: Fischer esterification of 5,6-dimethoxy-1H-indazole-3-carboxylic acid.

Applications in Drug Development

The indazole scaffold, and specifically the 5,6-dimethoxy substituted variant, has shown promise in several therapeutic areas. The initial discovery of the anti-inflammatory properties of the carboxylic acid precursor has spurred further investigation into its potential as a lead compound for the development of novel anti-inflammatory agents.

Furthermore, the ethyl ester serves as a versatile intermediate for the synthesis of a wide range of derivatives, including amides and other esters, which can be screened for various biological activities. The 5,6-dimethoxy substitution pattern is of particular interest as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Conclusion

This compound is a valuable compound in the field of medicinal chemistry. Its synthesis, rooted in established methods for indazole formation and esterification, provides a reliable pathway for its production. The historical context of its discovery highlights the long-standing interest in the therapeutic potential of indazole derivatives. As a versatile intermediate and a potential therapeutic agent in its own right, this compound will likely continue to be a subject of interest for researchers and drug development professionals. The insights provided in this guide are intended to facilitate further exploration and innovation in the application of this promising indazole derivative.

References

- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

Organic Syntheses Procedure: 1H-Indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

-

Diva-Portal.org: Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Available at: [Link]

-

PubChem: 5-methoxy-1H-indazole-3-carboxylic acid. Available at: [Link]

-

IJCRT.org: A Review on Different Approaches to Isatin Synthesis. (2021). Available at: [Link]

-

ACS Publications: Journal of Medicinal Chemistry Vol. 18 No. 1. Available at: [Link]

- Google Patents: US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- Google Patents: CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Journal of Pharmaceutical Chemistry: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Available at: [Link]

-

ResearchGate: Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2022). Available at: [Link]

-

PubMed: [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. (1981). Available at: [Link]

Sources

- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 2. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

Spectroscopic Data for Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The indazole core is a key pharmacophore found in various therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the identity, purity, and quality of such compounds in any research and development setting.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available dataset for this specific molecule, this guide synthesizes information from structurally related analogs and fundamental spectroscopic principles to present a robust, predictive analysis. This approach mirrors the real-world challenges researchers face with novel or sparsely documented compounds and provides a framework for interpretation and verification.

Molecular Structure and Key Features

The structure of this compound is characterized by a bicyclic indazole core, substituted with two methoxy groups on the benzene ring and an ethyl carboxylate group at the 3-position of the pyrazole ring. The thermodynamically more stable 1H-indazole tautomer is the most commonly observed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: Acquiring NMR Spectra